
Ergosta-7,24(28)-dien-3-ol, 4-methyl-, acetate, (3beta,4alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergosta-7,24(28)-dien-3-ol, 4-methyl-, acetate, (3beta,4alpha)- is a sterol derivative. Sterols are a subgroup of steroids and are an important class of organic molecules. This compound is characterized by its unique structure, which includes a sterol backbone with specific functional groups that confer distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-7,24(28)-dien-3-ol, 4-methyl-, acetate, (3beta,4alpha)- typically involves several steps:
Starting Material: The synthesis often begins with a sterol precursor.
Functional Group Modification: Various chemical reactions are employed to introduce the 4-methyl group and the acetate group at the 3-position.
Cyclization and Isomerization: These steps are crucial to form the ergosta backbone and ensure the correct stereochemistry at the 3beta and 4alpha positions.
Industrial Production Methods
Industrial production of this compound may involve:
Fermentation: Utilizing microorganisms to produce sterol precursors.
Chemical Synthesis: Large-scale chemical reactions to modify the sterol precursors into the desired compound.
Purification: Techniques such as chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ergosta-7,24(28)-dien-3-ol, 4-methyl-, acetate, (3beta,4alpha)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Ergosta-7,24(28)-dien-3-ol, 4-methyl-, acetate, (3beta,4alpha)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism by which Ergosta-7,24(28)-dien-3-ol, 4-methyl-, acetate, (3beta,4alpha)- exerts its effects involves:
Molecular Targets: Interacts with specific proteins and enzymes in the body.
Pathways: Modulates signaling pathways related to inflammation, cell growth, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A well-known sterol with a similar backbone but different functional groups.
Ergosterol: Another sterol with a similar structure but different side chains.
Stigmasterol: A plant sterol with a similar backbone but different functional groups.
Uniqueness
Ergosta-7,24(28)-dien-3-ol, 4-methyl-, acetate, (3beta,4alpha)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other sterols.
Propiedades
Número CAS |
55399-28-5 |
|---|---|
Fórmula molecular |
C31H50O2 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
[(3S,4S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-19(2)20(3)9-10-21(4)25-13-14-27-24-11-12-26-22(5)29(33-23(6)32)16-18-31(26,8)28(24)15-17-30(25,27)7/h11,19,21-22,25-29H,3,9-10,12-18H2,1-2,4-8H3/t21-,22+,25-,26?,27+,28+,29+,30-,31+/m1/s1 |
Clave InChI |
ATSVMNCIUVPBNE-WCKBIBOTSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CC[C@]2(C1CC=C3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C)OC(=O)C |
SMILES canónico |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


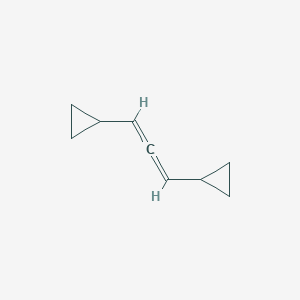
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
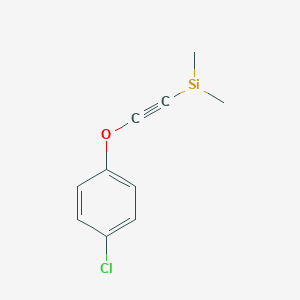
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
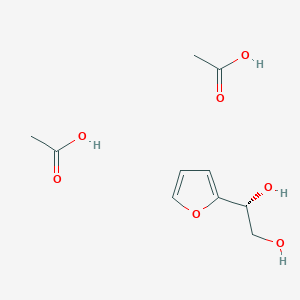

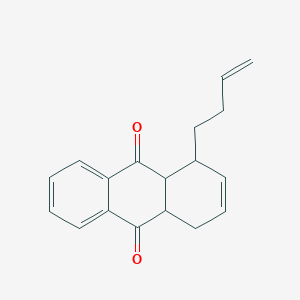
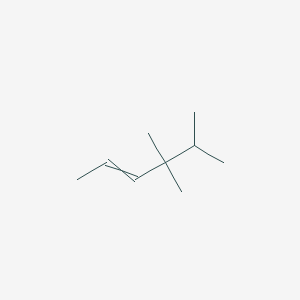
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
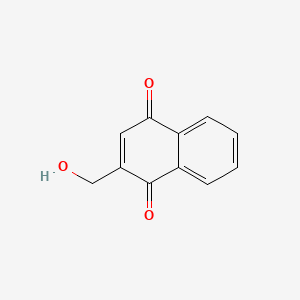
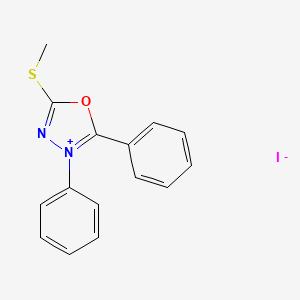
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)
